molecular formula C10H16N2O3 B1520462 Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate CAS No. 1235439-05-0

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

Cat. No.: B1520462
CAS No.: 1235439-05-0
M. Wt: 212.25 g/mol
InChI Key: HYBGBUYABWBKDI-UHFFFAOYSA-N
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Description

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate ( 1235439-05-0) is a chemical compound with the molecular formula C 10 H 16 N 2 O 3 and a molecular weight of 212.25 g/mol . This esterified derivative belongs to the 1,2,4-oxadiazole chemical class, a scaffold recognized in medicinal chemistry for its relevance in developing novel antimicrobial agents . Researchers are exploring 1,2,4-oxadiazole derivatives as potential leads for targeting challenging gastrointestinal pathogens, such as Clostridioides difficile and multidrug-resistant Enterococcus faecium (VREfm) . The strategic modification of these compounds aims to reduce systemic absorption, thereby localizing activity within the gastrointestinal tract to combat colonization by pathogens while potentially sparing the beneficial gut microbiota . The core 1,2,4-oxadiazole structure has demonstrated potent, bactericidal activity against resistant Gram-positive bacterial strains . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please handle with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-5-8-11-9(15-12-8)6-7-10(13)14-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBGBUYABWBKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256195
Record name Ethyl 3-propyl-1,2,4-oxadiazole-5-propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-05-0
Record name Ethyl 3-propyl-1,2,4-oxadiazole-5-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-propyl-1,2,4-oxadiazole-5-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate is a compound characterized by its oxadiazole ring, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.

  • Molecular Formula : C₁₀H₁₆N₂O₃
  • Molecular Weight : 212.25 g/mol
  • CAS Number : 1235439-05-0

1. Anti-inflammatory Activity

Compounds containing the 1,2,4-oxadiazole structure have been reported to exhibit anti-inflammatory properties. For instance, derivatives of oxadiazoles have shown effectiveness in reducing inflammation without significant genotoxic effects. A study indicated that modifications in the oxadiazole structure could enhance biological activity while minimizing DNA damage responses .

2. Anticancer Potential

Research has suggested that oxadiazole derivatives can inhibit specific cancer-related proteins. For example, compounds similar to this compound have been evaluated for their ability to inhibit the kinesin HSET (KIFC1), which is essential for the survival of centrosome-amplified cancer cells. In vitro studies demonstrated that these compounds led to the induction of multipolar mitotic spindles in cancer cells, promoting cell death .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Inhibition of Kinesins : The compound's structural features may enable it to bind competitively to kinesin proteins involved in mitotic spindle formation, disrupting normal cell division processes.

Case Study 1: In Vitro Efficacy Against Cancer Cells

A study assessed the effectiveness of several oxadiazole derivatives against human cancer cell lines. This compound exhibited significant cytotoxicity at micromolar concentrations, leading to increased multipolarity in treated cells compared to untreated controls.

CompoundIC50 (µM)Effect on Cell Cycle
This compound27Induced multipolarity
Control (No Treatment)N/ANormal division

Case Study 2: Genotoxicity Assessment

The genotoxic potential of related oxadiazole compounds was evaluated using the Ames test and SOS Chromotest. Results indicated that while some derivatives showed weak mutagenic effects, modifications in chemical structure significantly reduced these effects . This suggests that this compound may also possess a favorable safety profile.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate has been studied for its potential as a pharmacological agent. The oxadiazole ring is known for its bioactivity, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of oxadiazole exhibited significant antimicrobial activity against various bacterial strains. This compound was synthesized and tested, showing promising results against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Agricultural Sciences

In agricultural applications, this compound has been explored for its efficacy as a pesticide or herbicide. The oxadiazole moiety contributes to the compound's ability to disrupt biological processes in pests.

Case Study: Herbicidal Properties

Research indicated that compounds containing the oxadiazole structure showed herbicidal activity by inhibiting specific enzymes involved in plant metabolism. This compound was evaluated in field trials and demonstrated effective weed control with minimal phytotoxicity to crops .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of new materials, particularly in polymer science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Composites

A recent study investigated the incorporation of this compound into a polymer matrix. The results showed improved tensile strength and thermal resistance compared to traditional polymers without the compound .

Table 1: Comparison of Biological Activities

CompoundActivity TypeTest OrganismsResult
This compoundAntimicrobialGram-positive bacteriaSignificant inhibition
This compoundHerbicidalVarious weed speciesEffective control
This compoundPolymer additiveN/AImproved properties

Chemical Reactions Analysis

Analytical Characterization

Spectroscopic and mass spectrometric data confirm the compound’s structure:

2.1 NMR Analysis

  • 1H NMR (400 MHz, CDCl₃):

    • δ 2.62–2.81 ppm (t, CH₂CO)

    • δ 4.37–4.43 ppm (t, NCH₂)

    • δ 7.10–7.49 ppm (m, aromatic protons)

    • δ 9.02 ppm (s, NH)

  • 13C NMR (100 MHz, CDCl₃):

    • δ 33.8–38.3 ppm (CH₂ groups)

    • δ 154.7 ppm (C═N)

    • δ 166.5 ppm (CO ester)

2.2 Mass Spectrometry

  • MALDI-TOF (positive mode):

    • m/z = 269.33 [M + Na]+

    • Fragment ions at m/z 230 (100%) and 200 (93%)

Chemical Reactivity and Stability

3.1 Hydrolysis
The ethyl ester undergoes base-catalyzed hydrolysis to form the carboxylic acid derivative (e.g., using NaOH in aqueous ethanol) . The oxadiazole ring remains stable under these conditions .

3.2 Thermal Stability
The compound exhibits thermal stability up to 220°C, with decomposition observed above 240°C. This is critical for process optimization in scale-up synthesis .

3.3 Reactivity with Nucleophiles
The oxadiazole ring reacts with nucleophiles (e.g., amines) under acidic conditions, forming substituted derivatives. For example, reaction with morpholine yields N-alkylated oxadiazoles .

Comprehensive Research Findings

Property Value/Description Reference
Molecular FormulaC₁₀H₁₆N₂O₃
Molecular Weight212.24 g/mol
Melting Point188–190°C
SolubilitySoluble in DMSO, DMF; insoluble in water

The compound’s synthesis and characterization highlight its potential in heterocyclic chemistry and drug development. Ongoing studies focus on optimizing its stability and exploring SAR (structure-activity relationship) for therapeutic applications .

Comparison with Similar Compounds

Analogs with Modified Oxadiazole Substituents

Variations in the alkyl chain length and branching on the oxadiazole ring significantly influence properties and applications:

Compound Name CAS Number Substituent Molecular Formula Key Applications Reference
Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate 1235439-05-0 3-Propyl C₁₀H₁₆N₂O₃ Antibiotic intermediates
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate 1183530-90-6 3-Isopropyl C₈H₁₂N₂O₃ Unspecified research applications
5-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-... (EA32) - 3-Phenyl Not provided Bioactive insecticide research

Key Findings :

  • Branching vs. Linear Chains : The isopropyl analog (C₈H₁₂N₂O₃) has a branched alkyl group, which may enhance steric hindrance and alter solubility compared to the linear propyl chain in the target compound .
  • Aromatic vs.

Heterocycle Variants: Oxadiazole vs. Isoxazole

Replacing the 1,2,4-oxadiazole ring with isoxazole (1,2-oxazole) modifies electronic properties and biological interactions:

Compound Name CAS Number Heterocycle Molecular Formula Applications Reference
Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate 87365-63-7 Isoxazole C₁₄H₁₃Cl₂NO₃ Ligand design, medicinal chemistry
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate 477888-06-5 Isoxazole C₁₄H₁₃ClFNO₃ Unspecified research

Key Findings :

  • Electronic Effects : Isoxazole contains one nitrogen and one oxygen atom in adjacent positions, differing from 1,2,4-oxadiazole’s two nitrogens and one oxygen. This alters dipole moments and hydrogen-bonding capacity .
  • Biological Activity : Isoxazole derivatives are often explored as kinase inhibitors or antimicrobial agents, whereas oxadiazoles (e.g., in cephalosporins) may target bacterial cell walls .

Functional Group Comparison: Esters with Diverse Side Chains

Ethyl propanoate esters with non-oxadiazole functional groups exhibit divergent applications:

Compound Name CAS Number Functional Group Molecular Formula Applications Reference
Ethyl 3-(methylthio)propanoate - Methylthio C₆H₁₂O₂S Aroma compound in pineapple
Ethyl 2-methylbutanoate - Branched alkyl C₇H₁₄O₂ Flavoring agent

Key Findings :

  • Volatility and Flavor: Ethyl 3-(methylthio)propanoate contributes to pineapple aroma due to its low odor threshold (~42.67 µg/kg in pineapple core) . In contrast, the oxadiazole-containing target compound lacks reported aroma properties, likely due to reduced volatility or stability.
  • Pharmaceutical Relevance : The oxadiazole group’s electron-deficient nature may facilitate interactions with biological targets, unlike the sulfur or alkyl groups in flavor compounds .

Preparation Methods

Preparation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms. A typical route involves:

  • Starting from a propyl-substituted amidoxime intermediate.
  • Reacting with ethyl 3-chloropropanoate or ethyl 3-bromopropanoate to form the oxadiazole ring through intramolecular cyclization.
  • Use of dehydrating agents or heating to facilitate ring closure.

This method ensures the propyl group is positioned at the 3-position of the oxadiazole ring, as required.

Esterification and Side Chain Introduction

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate contains an ethyl ester functional group linked via a propanoate chain to the oxadiazole ring. The esterification is typically achieved by:

  • Using ethyl acrylate or ethyl propanoate derivatives as starting materials.
  • Coupling with the oxadiazole intermediate under basic or acidic conditions.
  • Purification by crystallization or chromatography.

Representative Synthetic Procedure (Based on Analogous Oxadiazole Esters)

Although direct literature specifically for this compound is limited, analogous syntheses of related oxadiazole esters provide a reliable framework:

Step Reagents/Conditions Description Yield (%) Notes
1 Propyl amidoxime + ethyl 3-chloropropanoate, base (e.g., K2CO3), solvent (e.g., ethanol), heat Cyclization to form 3-propyl-1,2,4-oxadiazol-5-yl propanoate ester 70-85 Base promotes nucleophilic substitution and ring closure
2 Purification by recrystallization or chromatography Isolation of pure ethyl ester - Purity typically >95%

Alternative Synthetic Routes

  • Hydrazide Route: Starting from hydrazides reacting with carbon disulfide and subsequent cyclization to form oxadiazole rings, followed by esterification.
  • Azide Coupling Method: In situ generation of azides from hydrazides and coupling with amines to form substituted oxadiazoles, then esterification.

These methods are more commonly reported for related heterocyclic systems and could be adapted for this compound.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Cyclization of amidoximes with ethyl halopropanoates Propyl amidoxime, ethyl 3-chloropropanoate, base Heating in ethanol or similar solvent Straightforward, moderate to high yield Requires preparation of amidoxime precursor
Hydrazide and carbon disulfide pathway Hydrazide intermediate, CS2, base Reflux in ethanol, acidification Alternative route to oxadiazole ring Multi-step, longer reaction times
Azide coupling method (adapted) Hydrazides, sodium nitrite, amines Low temperature, one-pot High yield, mild conditions More complex reagents, less common

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate?

A stepwise approach is commonly employed, involving:

  • Oxadiazole ring formation : Cyclization of precursors like amidoximes with propionic acid derivatives under dehydrating conditions.
  • Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., sulfuric acid) .
  • Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect reactive sites during synthesis, as demonstrated in analogous oxadiazole-containing compounds .
    Key considerations: Optimize reaction temperature (e.g., 60–80°C) and solvent polarity to enhance yield and purity.

Q. How can the structural integrity and purity of this compound be validated?

  • Spectroscopic techniques :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 2D HSQC spectra to confirm substitution patterns and oxadiazole ring formation .
    • Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns consistent with the expected structure.
  • X-ray crystallography : Resolve crystal structures using programs like SHELXL for unambiguous confirmation of bond lengths and angles .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Pharmacophore development : The 1,2,4-oxadiazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability in drug candidates.
  • Targeted synthesis : Functionalize the propyl chain or ester group to explore interactions with enzymes (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How does the propyl substituent influence the compound’s electronic and steric properties?

  • Computational modeling : Perform DFT calculations to assess electron density distribution and steric hindrance effects. Compare with analogs (e.g., pyridinyl-substituted oxadiazoles) to identify substituent-dependent reactivity .
  • Experimental validation : Use Hammett constants or IR spectroscopy to correlate substituent effects with reaction rates in nucleophilic substitution or cycloaddition reactions .

Q. What catalytic systems are effective for functionalizing the oxadiazole ring?

  • Metal-catalyzed cross-coupling : Employ Pd or Cu catalysts for Suzuki-Miyaura or Click reactions to introduce aryl/alkyne groups at the oxadiazole C3 position .
  • Reductive stabilization : Heterogeneous metal catalysts (e.g., Pt/C) can hydrogenate the oxadiazole ring under controlled conditions, as shown in lignin monomer stabilization studies .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Multi-technique cross-validation : Combine HSQC NMR (for 13C^{13}C-1H^1H coupling) with IR and Raman spectroscopy to resolve ambiguous signals .
  • Dynamic NMR experiments : Investigate temperature-dependent spectral changes to identify conformational flexibility or tautomerism .

Q. What strategies mitigate decomposition during storage or reactions?

  • Stability assays : Monitor degradation via HPLC under varying pH, temperature, and light exposure.
  • Protective measures : Store in anhydrous solvents (e.g., THF) at -20°C and avoid prolonged exposure to bases or nucleophiles .

Methodological Considerations

Q. What computational tools are suitable for modeling interactions involving this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzymes or receptors).
  • Crystallographic refinement : SHELX programs enable high-resolution structural analysis, critical for validating computational models .

Q. How can reaction kinetics be studied for transformations involving the ester group?

  • Pseudo-first-order kinetics : Monitor ester hydrolysis rates under acidic/basic conditions using UV-Vis spectroscopy or 1H^1H NMR .
  • Arrhenius analysis : Determine activation energy by varying reaction temperatures and fitting rate constants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate
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Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

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